molecular formula C19H22BrNO4S2 B565253 Tiotropium-d3 Bromide CAS No. 1127226-56-5

Tiotropium-d3 Bromide

Katalognummer B565253
CAS-Nummer: 1127226-56-5
Molekulargewicht: 475.43
InChI-Schlüssel: DQHNAVOVODVIMG-NIIDSAIPSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tiotropium-d3 Bromide is the labelled analogue of Tiotropium bromide . It is an anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease . It blocks the binding of the acetylcholine ligand and subsequent opening of the ligand-gated ion channel .


Synthesis Analysis

The synthesis of Tiotropium Bromide involves oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . A reversed-phase liquid chromatographic method has been developed for the simultaneous determination of Tiotropium Bromide .

Wissenschaftliche Forschungsanwendungen

  • Tiotropium Bromide is a novel, inhaled, once-daily anticholinergic bronchodilator that has been approved for use in patients with COPD. It provides significant improvement in spirometry and lung volumes and clinically relevant outcomes such as relief of dyspnea, improvement in quality of life, and reductions in the frequency and severity of acute exacerbations in clinical trials (Gross, 2020).

  • The drug is an anticholinergic bronchodilator that antagonizes muscarinic M1, M2, and M3 receptors. Its long duration of action permits once-daily administration, and it has demonstrated significant improvement in lung function compared with placebo and other treatments like ipratropium and salmeterol in clinical trials (Hvizdos et al., 2002).

  • Tiotropium Bromide is a potent muscarinic antagonist with equal affinity for M1-, M2- and M3-receptors and is approximately 10-fold more potent than ipratropium bromide. It dissociates very slowly from lung muscarinic receptors, suggesting its use as a bronchodilator, particularly in patients with COPD (Barnes et al., 1995).

  • Tiotropium Bromide is associated with a sustained reduction in lung hyperinflation, thereby improving exertional dyspnea and exercise performance in patients with COPD. It allows for greater expansion of tidal volume and contributes to improvements in both exertional dyspnea and exercise endurance (O’Donnell et al., 2004).

  • Long-term safety studies of Tiotropium delivered via different inhaler systems show that it is well tolerated by patients with chronic respiratory diseases. The most common drug-related adverse event is dry mouth, occurring in about 10 to 16% of patients in clinical trials (Tan et al., 2016).

Safety And Hazards

Tiotropium Bromide can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Tiotropium Bromide is used to prevent bronchospasm (narrowing of the airways in the lungs) in adults with COPD (chronic obstructive pulmonary disease), including bronchitis and emphysema . It is also used to prevent asthma attacks in adults and children who are at least 6 years old . It is recommended to follow the directions on the prescription label carefully, and ask your doctor or pharmacist to explain any part you do not understand .

Eigenschaften

IUPAC Name

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHNAVOVODVIMG-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiotropium-d3 Bromide

Citations

For This Compound
1
Citations
J Sunwoo, S Rhee, SH Lee, SW Lee… - Translational and …, 2017 - synapse.koreamed.org
… The IS for TTP was tiotropium-d3 bromide. The LC column was phenyl (2.1 mm id × 100 mm; particle size 1.8 µm) and the MS/MS condition was ESI (positive ion mode). The TTP …
Number of citations: 17 synapse.koreamed.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.